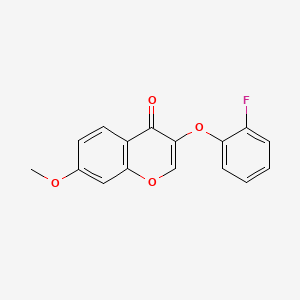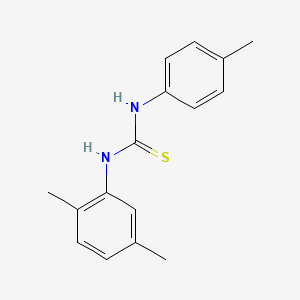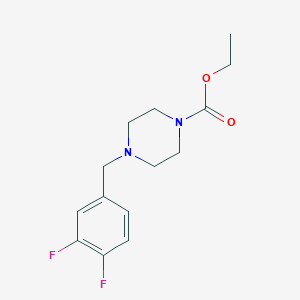
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one, also known as FLM, is a synthetic compound that belongs to the class of flavonoids. FLM has been studied for its various biological activities, including its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one exerts its biological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In animal studies, 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been found to reduce inflammation and improve the symptoms of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one in lab experiments is its low toxicity and high bioavailability. 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to have a good safety profile, which makes it suitable for use in both in vitro and in vivo studies. However, one of the limitations of using 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one. One area of research is the development of novel 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one's potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one's biological effects and to identify potential drug targets.
Synthesemethoden
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of 2-fluorophenol and 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a methylation reaction using dimethyl sulfate to obtain 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one. The purity of 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma. 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has also been found to have antioxidant properties, which may help in the prevention of various oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO4/c1-19-10-6-7-11-14(8-10)20-9-15(16(11)18)21-13-5-3-2-4-12(13)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEVCWQDKNQZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)



![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)